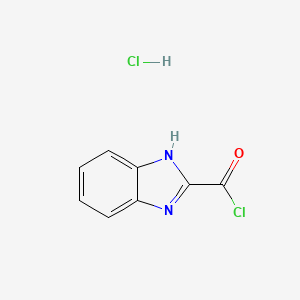

1H-benzimidazole-2-carbonyl chloride hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Descriptors

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds with multiple functional groups. The official IUPAC name is designated as "1H-benzimidazole-2-carbonyl chloride;hydrochloride," which accurately reflects the structural composition and the presence of both the benzimidazole core and the carbonyl chloride substituent along with the hydrochloride salt form. This nomenclature system employs the "1H" designation to indicate the specific tautomeric form where the hydrogen atom is located on the nitrogen at position 1 of the benzimidazole ring system.

The structural descriptors for this compound include several standardized chemical notation systems that provide unique identification. The International Chemical Identifier (InChI) string is represented as "InChI=1S/C8H5ClN2O.ClH/c9-7(12)8-10-5-3-1-2-4-6(5)11-8;/h1-4H,(H,10,11);1H," which encodes the complete structural information including connectivity and hydrogen placement. The corresponding InChI Key, DJYWWBKRYDGFMZ-UHFFFAOYSA-N, serves as a fixed-length identifier derived from the full InChI string and provides a unique hash for database searching and chemical informatics applications.

The Simplified Molecular-Input Line-Entry System representation is given as "C1=CC=C2C(=C1)NC(=N2)C(=O)Cl.Cl," which describes the molecular structure in a linear text format that can be readily interpreted by chemical software systems. This notation clearly demonstrates the benzimidazole ring system with the carbonyl chloride group attached at the 2-position and the separate chloride ion representing the hydrochloride salt component.

CAS Registry Number and Alternative Identifier Systems

The Chemical Abstracts Service Registry Number for this compound is 337508-58-4, which serves as the primary unique identifier for this specific compound in chemical databases and regulatory systems. This CAS number distinguishes the hydrochloride salt form from the free base compound, which has its own separate CAS number of 30183-14-3. The CAS naming convention for this compound is "1H-Benzimidazole-2-carbonyl chloride, hydrochloride (1:1)," which specifies the stoichiometric relationship between the benzimidazole derivative and the hydrochloride component.

Alternative identifier systems include the MDL number MFCD02681894, which is utilized in chemical inventory management systems and provides cross-referencing capabilities across different chemical databases. The compound is also registered in the Environmental Protection Agency's DSSTox database with the identifier DTXSID40379949, linking it to toxicological and environmental fate information systems. European chemical databases employ additional numbering systems, though specific EINECS numbers for this compound appear to be limited in the current registration systems.

The compound's classification under various international harmonized systems includes placement in the HS Code 2933998090, which categorizes it within the broader group of heterocyclic compounds containing nitrogen heteroatoms. This classification system facilitates international trade documentation and regulatory compliance across different jurisdictions.

Molecular Formula and Stoichiometric Composition Analysis

The molecular formula C8H6Cl2N2O represents the complete atomic composition of this compound, indicating the presence of eight carbon atoms, six hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one oxygen atom. This formula reflects the combination of the benzimidazole-2-carbonyl chloride portion (C8H5ClN2O) with an additional hydrogen chloride molecule (HCl) to form the hydrochloride salt.

Detailed elemental composition analysis reveals specific mass percentages for each constituent element within the compound structure. Carbon represents 44.27% of the total molecular mass, reflecting the aromatic benzimidazole ring system and the carbonyl carbon. Hydrogen accounts for 2.79% of the molecular weight, distributed among the aromatic ring positions and the acidic hydrogen associated with the hydrochloride component. The chlorine content comprises 32.67% of the total mass, with one chlorine atom incorporated in the carbonyl chloride functional group and another present as the chloride ion in the salt form.

Nitrogen contributes 12.91% to the molecular composition through the two nitrogen atoms in the imidazole ring portion of the benzimidazole system. Oxygen represents 7.37% of the molecular mass, present solely in the carbonyl group of the carbonyl chloride substituent. This elemental distribution analysis provides insights into the chemical behavior and reactivity patterns expected for this compound, particularly regarding the highly reactive carbonyl chloride functional group and the ionic nature of the hydrochloride salt component.

| Element | Number of Atoms | Atomic Mass (amu) | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon | 8 | 12.01 | 96.08 | 44.27 |

| Hydrogen | 6 | 1.008 | 6.048 | 2.79 |

| Chlorine | 2 | 35.45 | 70.90 | 32.67 |

| Nitrogen | 2 | 14.01 | 28.02 | 12.91 |

| Oxygen | 1 | 16.00 | 16.00 | 7.37 |

| Total | 19 | - | 217.048 | 100.00 |

Stereochemical Considerations and Tautomeric Forms

The stereochemical aspects of this compound are primarily governed by the tautomeric equilibria inherent to the benzimidazole ring system. Benzimidazole compounds exhibit characteristic annular tautomerism, involving the migration of a proton between the two nitrogen atoms in the imidazole ring. This tautomeric behavior results in the existence of two primary forms: the 1H-tautomer, where the proton is located on the nitrogen at position 1, and the 3H-tautomer, where the proton has migrated to the nitrogen at position 3.

Research into benzimidazole tautomerism using carbon-13 nuclear magnetic resonance spectroscopy has established that the relative populations of tautomeric forms can be quantitatively determined through analysis of chemical shift patterns. For benzimidazole derivatives, the chemical shift of the C4 carbon atom serves as a diagnostic indicator of tautomeric composition, with values around 120.0 parts per million characteristic of pyridine-like nitrogen character and values around 110.0 parts per million indicative of pyrrole-like nitrogen character. The tautomeric equilibrium in benzimidazole systems is influenced by factors including solvent effects, temperature, and the presence of substituents that can participate in hydrogen bonding interactions.

In the specific case of this compound, the presence of the carbonyl chloride group at the 2-position introduces additional complexity to the tautomeric behavior. The electron-withdrawing nature of the carbonyl chloride substituent affects the electron density distribution within the benzimidazole ring system, potentially favoring one tautomeric form over another. Furthermore, the hydrochloride salt formation involves protonation of one of the nitrogen atoms, which effectively locks the tautomeric form and prevents the usual proton migration that characterizes neutral benzimidazole compounds.

The planar nature of the benzimidazole ring system, combined with the sp2 hybridization of the nitrogen atoms, results in a rigid molecular framework with limited conformational flexibility. Computational studies of benzimidazole tautomers indicate that the 1H-form is typically the most thermodynamically stable, with other tautomeric forms being significantly higher in energy by more than 130 kilojoules per mole. The aromatic stabilization energy associated with the conjugated pi-electron system of the 1H-tautomer contributes to its predominance under normal conditions.

| Tautomeric Form | Relative Stability | Characteristic C4 Chemical Shift (ppm) | Nitrogen Character |

|---|---|---|---|

| 1H-Benzimidazole | Most Stable | ~120.0 | N1-Pyrrole, N3-Pyridine |

| 3H-Benzimidazole | Higher Energy | ~110.0 | N1-Pyridine, N3-Pyrrole |

| 4H-Benzimidazole | Highest Energy | Variable | Non-aromatic |

| 6H-Benzimidazole | Highest Energy | Variable | Non-aromatic |

Properties

IUPAC Name |

1H-benzimidazole-2-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O.ClH/c9-7(12)8-10-5-3-1-2-4-6(5)11-8;/h1-4H,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYWWBKRYDGFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379949 | |

| Record name | 1H-benzimidazole-2-carbonyl chloride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337508-58-4 | |

| Record name | 1H-Benzimidazole-2-carbonyl chloride, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=337508-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-benzimidazole-2-carbonyl chloride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Use of Thionyl Chloride (SOCl2)

The most common reagent for converting carboxylic acids to acid chlorides is thionyl chloride. The reaction is typically carried out by refluxing the benzimidazole-2-carboxylic acid with excess thionyl chloride under anhydrous conditions.

The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases, and the acid chloride hydrochloride salt forms upon exposure to HCl or by direct reaction with HCl gas.

Solvents such as chloroform, dichloromethane, or other inert solvents may be used to facilitate the reaction.

Example: Conversion of 4-(methylamino)-3-nitrobenzoic acid to its acid chloride using thionyl chloride, followed by purification to enhance purity to over 95% by HPLC.

Direct Formation of Hydrochloride Salt

Hydrochloric acid gas can be bubbled into a suspension of calcium chloride dihydrate and ethanol at low temperatures (-15 to 5 °C), followed by addition of the benzimidazole derivative to form the hydrochloride salt of the acid chloride.

This method avoids isolation of the free acid chloride and directly yields the hydrochloride salt, which is often more stable and easier to handle.

Alternative Chlorinating Agents

- While thionyl chloride is predominant, other chlorinating agents such as oxalyl chloride or phosphorus pentachloride (PCl5) may be used in some cases, but these are less commonly reported for this specific compound due to harsher conditions or lower selectivity.

Reaction Conditions and Optimization

Representative Example Procedure

To a stirred solution of 1H-benzimidazole-2-carboxylic acid (1 equiv) in dry dichloromethane, thionyl chloride (3 equiv) is added dropwise at 0 °C under nitrogen atmosphere.

The mixture is allowed to warm to room temperature and stirred for 12-24 hours until gas evolution ceases.

Excess thionyl chloride and solvent are removed under reduced pressure.

The residue is treated with dry hydrogen chloride gas in ethanol at -10 °C to form the hydrochloride salt.

The solid product is filtered, washed with cold ethanol, and dried under vacuum to yield this compound as a white crystalline solid.

Analytical and Purity Data

Purity is commonly assessed by HPLC, with values exceeding 95% considered acceptable for pharmaceutical intermediates.

Characterization includes 1H-NMR, IR spectroscopy (noting characteristic acid chloride C=O stretch near 1800 cm^-1), and melting point determination.

Example 1H-NMR data for related benzimidazole acid chlorides show singlets corresponding to benzimidazole protons and characteristic shifts due to the acid chloride group.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Thionyl chloride reflux | SOCl2, DCM, reflux, 12-24 h | High yield, well-established | Requires careful handling of gases |

| HCl gas treatment | HCl gas, ethanol, low temp (-15 to 5 °C) | Direct formation of hydrochloride salt | Requires HCl gas setup |

| Alternative chlorinating agents | Oxalyl chloride, PCl5 (less common) | Potentially milder or faster | Less selective, harsher conditions |

| Cyclization + acid chloride formation | Multi-step from phenylenediamine + acid derivatives | Versatile for substituted benzimidazoles | More complex, longer synthesis |

Research Findings and Industrial Relevance

Patents emphasize the use of low-cost starting materials and avoidance of dangerous reagents to enable large-scale production with excellent yields.

The hydrochloride salt form improves stability and handling, facilitating downstream synthesis of antibacterial, antiulcer, and anti-inflammatory agents.

Optimization of solvent, temperature, and molar ratios is critical to maximize yield and purity, as demonstrated in multiple patent examples.

The methods are adaptable to various substituted benzimidazole derivatives, broadening their applicability in medicinal chemistry.

Chemical Reactions Analysis

1H-Benzimidazole-2-carbonyl chloride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles, such as amines or alcohols, to form corresponding derivatives.

Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Hydrolysis: The compound can hydrolyze in the presence of water or aqueous solutions, leading to the formation of benzimidazole-2-carboxylic acid and hydrochloric acid.

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis and Reactions

1H-benzimidazole-2-carbonyl chloride hydrochloride serves as a crucial building block in organic synthesis. It is primarily utilized for the preparation of various benzimidazole derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The compound can undergo several chemical reactions:

- Substitution Reactions : The chloride group can be replaced by nucleophiles such as amines or alcohols to form diverse derivatives.

- Hydrolysis : In the presence of water, it can hydrolyze to yield benzimidazole-2-carboxylic acid and hydrochloric acid.

- Oxidation and Reduction : The benzimidazole ring can participate in oxidation and reduction reactions, leading to different derivatives depending on the reaction conditions used .

Chemistry

This compound is extensively used as a precursor for synthesizing various benzimidazole derivatives. These derivatives are vital in organic chemistry for developing new compounds with desired properties.

Biology

In biological studies, this compound is employed to investigate enzyme inhibitors and as a precursor for synthesizing biologically active molecules. Benzimidazole derivatives have shown promise in targeting various biological pathways, including those involved in viral infections and cancer .

Medicine

Benzimidazole derivatives synthesized from this compound have demonstrated potential therapeutic effects against several diseases:

- Antiviral Activity : Studies have shown that certain derivatives exhibit inhibitory effects against hepatitis B and C viruses, with effective concentrations reported as low as 0.6 μM .

- Anticancer Properties : Research indicates that these compounds may possess anticancer activity, particularly when coordinated with transition metals .

- Anti-inflammatory Effects : Some derivatives have been noted for their analgesic properties, showing significant reductions in inflammation compared to standard treatments .

Industrial Applications

In industry, this compound is used in the production of dyes, pigments, and other industrial chemicals. Its ability to form stable complexes makes it valuable in various applications .

Case Study 1: Antiviral Activity

A study focused on synthesizing benzimidazole-coumarin hybrids demonstrated their effectiveness against hepatitis B virus (HBV) by inhibiting HBsAg secretion with an EC50 value of 0.6 μM. This highlights the potential of benzimidazole derivatives in antiviral drug development .

Case Study 2: Anticancer Research

Research on first-row transition metal compounds containing benzimidazole ligands revealed promising anticancer activity. These compounds showed significant cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents .

Data Tables

| Application Area | Specific Use | Example Findings |

|---|---|---|

| Chemistry | Building block for synthesis | Essential for creating diverse benzimidazole derivatives |

| Biology | Enzyme inhibitors | Effective against viral infections (e.g., HBV) |

| Medicine | Therapeutic agents | Potential anticancer and anti-inflammatory properties |

| Industry | Production of dyes | Valuable for industrial chemical processes |

Mechanism of Action

The mechanism of action of 1H-benzimidazole-2-carbonyl chloride hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway targeted.

Comparison with Similar Compounds

Key Properties :

- The hydrochloride salt enhances stability and solubility in polar solvents.

- The carbonyl chloride group enables facile formation of amides, esters, or thioesters, critical for constructing bioactive molecules .

Comparison with Similar Benzimidazole Derivatives

Structural and Functional Group Differences

Stability and Reactivity

- The hydrochloride salt of the target compound improves solubility in aqueous environments compared to neutral analogs like 2-(chloromethyl) derivatives.

- The carbonyl chloride group is more reactive than carboxylic acids (-COOH) or chloromethyl (-CH₂Cl) groups, enabling rapid derivatization but requiring anhydrous conditions for storage .

Key Research Findings

- Structural Optimization : Substitutions at the 2-position significantly alter bioactivity. For example, APY29’s benzimidazole nucleus is critical for ssSTK inhibition, while the carbonyl chloride in the target compound enables covalent modifications .

- Synthetic Versatility : Zinc triflate-catalyzed methods () and aluminum chloride-mediated condensations () highlight diverse routes to functionalize benzimidazoles, though the target compound relies on chlorination of pre-oxidized intermediates .

Biological Activity

1H-benzimidazole-2-carbonyl chloride hydrochloride (CAS No. 337508-58-4) is a benzimidazole derivative characterized by a carbonyl chloride functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

- Molecular Formula : C₈H₆Cl₂N₂O

- Molecular Weight : 217.05 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The reactive carbonyl chloride group facilitates nucleophilic substitution reactions, enabling the compound to form covalent bonds with target proteins and enzymes.

Antimicrobial Activity

1H-benzimidazole derivatives have shown significant antimicrobial properties. A study demonstrated that compounds similar to this compound exhibited potent activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways.

| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1H-benzimidazole-2-carbonyl chloride | E. coli | 32 µg/mL |

| 1H-benzimidazole-5-carbonyl chloride | S. aureus | 16 µg/mL |

| Benzimidazole | C. albicans | 64 µg/mL |

Antiviral Activity

Research has indicated that benzimidazole derivatives can inhibit viral replication. Specifically, studies on related compounds have shown effectiveness against RNA viruses, including human cytomegalovirus (HCMV). The proposed mechanism involves the inhibition of viral RNA synthesis by blocking RNA polymerase II.

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. For instance, a derivative similar to this compound was found to induce apoptosis in cancer cells through activation of caspase pathways and cell cycle arrest at the G2/M phase.

| Study Reference | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Breast Cancer | 10 | Induction of apoptosis | |

| Lung Cancer | 15 | Cell cycle arrest | |

| Colon Cancer | 20 | Inhibition of proliferation |

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of various benzimidazole derivatives, including this compound. The study employed a disk diffusion method and reported that the compound exhibited substantial inhibition zones against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Properties

In vitro studies on human breast cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, supporting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 1H-benzimidazole-2-carbonyl chloride hydrochloride, and how can reaction efficiency be optimized?

- Methodology : Synthesis involves refluxing 1H-benzimidazole-2-carboxylic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) under anhydrous conditions. Post-reflux, excess reagents are removed via rotary evaporation, and the product is purified by recrystallization. Optimization includes monitoring reaction completion via TLC, controlling reflux temperature (typically 40–60°C), and ensuring stoichiometric excess of SOCl₂ (1.5–2.0 eq) to maximize yield .

- Critical Parameters : Moisture exclusion is essential to prevent hydrolysis of the acyl chloride intermediate. Solvent choice (e.g., DCM vs. DMF) impacts reaction kinetics and purity.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : ¹H and ¹³C NMR confirm the presence of the benzimidazole ring (aromatic protons at δ 7.2–8.5 ppm) and the carbonyl chloride moiety (C=O stretch at ~1700 cm⁻¹ in IR).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. A C18 column and gradient elution (water/acetonitrile with 0.1% TFA) are standard .

- Elemental Analysis : Matches theoretical C, H, N, and Cl content (e.g., C: 48.9%, H: 3.2%, N: 11.4%, Cl: 17.3%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard Mitigation :

- Use impervious gloves (nitrile or neoprene), sealed goggles, and fume hoods to prevent exposure to corrosive vapors.

- Avoid contact with water or alcohols to prevent violent exothermic reactions.

- Store at 0–6°C in airtight, moisture-resistant containers .

Advanced Research Questions

Q. How does this compound interact with biological targets, such as monoamine oxidases (MAOs), and how can inhibition assays be designed?

- Mechanistic Insight : The compound’s acyl chloride group reacts with amine residues in MAO enzymes, forming covalent adducts that inhibit catalytic activity.

- Assay Design :

- Recombinant MAO Inhibition : Use human recombinant MAO-A/MAO-B in 96-well plates. Pre-incubate enzymes with test compounds (10⁻⁶–10⁻³ M) for 30 min, then add substrate (e.g., kynuramine for MAO-A). Measure fluorescence (Ex/Em = 315/380 nm) post-reaction termination with NaOH .

- Data Interpretation : IC₅₀ values are calculated using nonlinear regression. Cross-validate with positive controls (e.g., clorgyline for MAO-A) to resolve false positives from nonspecific binding .

Q. What are the stability challenges of this compound under varying pH and temperature conditions, and how can degradation pathways be analyzed?

- Stability Studies :

- Stress Testing : Expose the compound to pH 2–12 buffers at 40°C for 48 hrs. Monitor degradation via HPLC. Acidic conditions typically hydrolyze the acyl chloride to the carboxylic acid, while basic conditions may induce ring-opening reactions .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life. Degradation follows first-order kinetics, with activation energy (~50–70 kJ/mol) derived from accelerated stability data .

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., variable IC₅₀ values for MAO inhibition)?

- Troubleshooting Framework :

- Source Analysis : Compare enzyme sources (recombinant vs. tissue-derived MAOs), substrate concentrations, and incubation times. For example, tissue-derived MAOs may have endogenous inhibitors affecting results .

- Structural Confirmation : Verify compound integrity post-assay via LC-MS to rule out hydrolysis artifacts.

- Statistical Validation : Use ANOVA to assess inter-study variability. Replicate experiments under standardized conditions (e.g., 25°C, pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.